molecular formula C6H12ClN3O B1379741 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride CAS No. 1609403-10-2

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B1379741
CAS No.: 1609403-10-2
M. Wt: 177.63 g/mol
InChI Key: PAURWMGHQVDYFG-UHFFFAOYSA-N
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Description

Historical Context and Development of Spirocyclic Compounds

Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiroatom), have been pivotal in organic chemistry since their systematic study began with Adolf von Baeyer in 1900. Early research focused on carbocyclic spiro compounds like spiropentane and spirohexane, but the discovery of heterocyclic variants—such as spironolactone, a diuretic introduced in the 1960s—highlighted their biomedical potential. The unique three-dimensional geometry of spirocycles, which reduces conformational entropy and enhances binding specificity, has driven their adoption in drug design. For example, natural products like elatol and synthetic drugs like apalutamide underscore their structural versatility.

Spiro compounds gained further attention in the 21st century due to advances in asymmetric synthesis, particularly organocatalysis, which enabled enantioselective construction of complex spiro frameworks. Their applications now span optoelectronics, materials science, and pharmaceuticals, with over 20 spirocyclic drugs approved for clinical use by 2025.

Triazaspiro Compounds in Chemical Research

Triazaspiro compounds, a subclass of spirocycles incorporating three nitrogen atoms, have emerged as critical motifs in medicinal chemistry. Their rigid spiro architecture and nitrogen-rich heterocycles enhance interactions with biological targets, such as enzymes and receptors. For instance, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives exhibit potent inhibition of METTL3, a methyltransferase implicated in cancer.

Key Advances in Triazaspiro Chemistry:

  • Synthetic Methodologies : Modern routes employ cyclization reactions, reductive amination, and Buchwald–Hartwig couplings to assemble triazaspiro cores. For example, carbonyldiimidazole (CDI)-mediated cyclizations efficiently form lactam rings in triazaspiro systems.
  • Biological Relevance : Triazaspiro scaffolds are prevalent in neuromodulators and antimicrobial agents due to their ability to cross the blood-brain barrier and resist metabolic degradation.
  • Chirality : Axial chirality in triazaspiro compounds, such as 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, enables selective targeting of enantioselective binding sites.

Significance of this compound in Scientific Literature

This compound (CAS: 1609403-10-2) exemplifies the convergence of structural innovation and therapeutic potential. Its spiro[3.4]octane core, featuring a ketone and tertiary amine, provides a versatile platform for drug discovery.

Structural and Functional Insights:

Property Value
Molecular Formula C₆H₁₁ClN₃O
Molecular Weight 169.63 g/mol
Key Functional Groups Lactam, tertiary amine, spiroatom
Chirality Axial (due to spiro junction)

The compound’s spirocyclic rigidity enhances binding affinity for neurological targets, such as serotonin and dopamine receptors, making it a key intermediate in anxiolytic and antidepressant drug candidates. Recent studies highlight its role in optimizing pharmacokinetic profiles, as the spiro structure reduces π-π stacking and improves solubility.

Research Applications:

  • Neurological Disorders : Used in synthesizing analogs for anxiety and cognitive impairment therapies.
  • Chemical Biology : Serves as a probe for studying enzyme kinetics and receptor-ligand interactions.
  • Material Science : Investigated for its photostability in organic semiconductors.

Properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-5(10)8-4-6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAURWMGHQVDYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-10-2
Record name 2,5,7-Triazaspiro[3.4]octan-6-one, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with new functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.

Scientific Research Applications

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may be used as a starting point for designing new drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
This compound (Target) C₆H₁₀ClN₃O ~192.6 Methyl at position 5; ketone at position 6 High conformational rigidity; lab-scale use
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride C₉H₁₈ClN₃O₂ 235.71 Methoxyethyl at position 5; methyl at position 7 Increased hydrophilicity; 95% purity
2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride C₅H₈ClN₃O ~177.6 No methyl group Reduced lipophilicity; ≥98% purity
5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride C₅H₈ClN₂O₂ 189.6 Oxygen replaces nitrogen at position 5 Altered hydrogen bonding capacity
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (QM-7589) C₆H₉N₃O 139.16 Ketone at position 8 (vs. 6 in target) Positional isomer; 95% purity

Key Comparative Insights

The methoxyethyl group in the C₉H₁₈ClN₃O₂ analog introduces a polar side chain, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Positional Isomerism: The positional isomer QM-7589 (ketone at position 8) demonstrates how minor structural changes alter molecular dipole moments and hydrogen-bonding patterns, which could affect receptor binding in drug design .

Heteroatom Substitution: Replacing nitrogen with oxygen (5-oxa analog) reduces the number of hydrogen bond donors, which may decrease target affinity but improve metabolic stability .

Biological Activity

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 1609403-10-2) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications in drug discovery, and relevant research findings.

  • Molecular Formula : C₆H₁₂ClN₃O
  • Molecular Weight : 177.63 g/mol
  • Structure : The compound features a spiro-connected nitrogen-rich ring system, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting vital metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways. The results indicate a dose-dependent response:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results confirmed its broad-spectrum activity against common pathogens .
  • Cancer Cell Apoptosis Induction : Another research article explored the mechanism by which this compound induces apoptosis in breast cancer cells. The study highlighted the role of mitochondrial dysfunction and reactive oxygen species (ROS) generation as key factors in the apoptotic process .

Applications in Drug Discovery

The unique structure and biological activity of this compound make it a promising candidate for drug development:

  • Lead Compound for Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a potential lead compound for new antibiotics.
  • Anticancer Drug Development : The observed anticancer properties suggest further exploration into its use as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing the purity and structural integrity of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride?

  • Methodological Answer : Use a combination of HPLC (for purity assessment, with reverse-phase C18 columns and UV detection at 210–260 nm) and NMR spectroscopy (¹H and ¹³C for structural confirmation). For hydrochloride salts, ion chromatography or potentiometric titration can quantify chloride content . Mass spectrometry (LC-MS) is critical for verifying molecular weight and fragmentation patterns. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like hydrolyzed or oxidized derivatives. Use gloveboxes for moisture-sensitive manipulations, referencing safety protocols for similar hydrochlorides .

Q. What synthetic routes are reported for spirocyclic compounds analogous to this structure?

  • Methodological Answer : Spirocyclic systems are typically synthesized via cyclocondensation (e.g., urea/thiourea derivatives with ketones) or transition-metal-catalyzed cyclizations . For azaspiro frameworks, intramolecular Mannich reactions or Pictet-Spengler approaches are common. Optimize yields using DOE (Design of Experiments) to vary catalysts (e.g., ZnCl₂), solvents (DMF, acetonitrile), and temperatures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity under biological or environmental conditions?

  • Methodological Answer : Conduct environmental fate studies (as per Project INCHEMBIOL ):

  • Hydrolysis : Test pH-dependent stability (pH 3–9 buffers, 25–50°C).
  • Photolysis : Expose to UV-A/B light (290–400 nm) in simulated sunlight chambers.
  • Biotransformation : Use microbial consortia or liver microsomes (CYP450 enzymes) to identify metabolites via LC-HRMS.
    • Data Analysis : Apply kinetic models (e.g., first-order decay) and compare degradation half-lives across conditions .

Q. How should contradictions in spectroscopic or biological activity data be resolved?

  • Methodological Answer :

  • For Spectral Discrepancies : Replicate experiments under controlled humidity/temperature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with computational chemistry (DFT calculations for NMR chemical shifts).
  • For Biological Inconsistencies : Validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Apply multivariate statistical analysis (PCA, clustering) to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this spirocyclic scaffold?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the 5-methyl or azetidine positions via reductive amination or nucleophilic substitution.
  • Biological Profiling : Screen against target panels (e.g., kinases, GPCRs) using high-throughput assays. Pair with molecular docking (AutoDock Vina) to predict binding modes.
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Reactant of Route 2
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

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